N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This compound uniquely combines an azetidine ring and a 2,4-dioxothiazolidine moiety, bridging sirtuin pharmacophore and 3D scaffold. Ideal for SAR studies to decouple sirtuin modulation from PPARγ agonism, enabling safer epigenetic therapies. Optimal CNS penetrant properties (tPSA 86 Ų, logP 2.5) for neurological disease models. Avoid generic substitution — structural integrity is critical for reproducible results. Order now for custom synthesis or inquire for bulk.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 2034493-28-0
Cat. No. B2638475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
CAS2034493-28-0
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O
InChIInChI=1S/C14H14ClN3O3S/c15-10-3-1-9(2-4-10)5-16-13(20)17-6-11(7-17)18-12(19)8-22-14(18)21/h1-4,11H,5-8H2,(H,16,20)
InChIKeyUNTOTDOZPNNMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide (CAS 2034493-28-0)


N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide (CAS 2034493-28-0) is a synthetic small molecule with the formula C14H14ClN3O3S and a molecular weight of 339.80 g/mol [1]. It is a dual-heterocyclic compound, uniquely combining an azetidine ring and a 2,4-dioxothiazolidine (thiazolidinedione) moiety . This specific combination of structural features places it at the intersection of chemistry typically explored for modulating PPAR-γ (via the thiazolidinedione) and providing a rigid, three-dimensional scaffold (via the azetidine), making it a distinct candidate for medicinal chemistry programs seeking to optimize pharmacokinetic and target engagement profiles.

Why In-Class Compounds Cannot Substitute for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide in Research


Procurement decisions for compounds in this chemical space cannot rely on generic substitution due to the critical interplay of structural motifs. The target compound's architecture is a precise combination of an N-(4-chlorobenzyl) azetidine-1-carboxamide backbone and a 2,4-dioxothiazolidin-3-yl substituent. Closely related analogs, such as N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide or N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide , demonstrate that subtle changes to either the N-alkyl group or the 3-azetidine substituent can drastically alter lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation. The specific 4-chlorobenzyl group influences π-stacking interactions and target binding, while the 2,4-dioxothiazolidine ring is a known pharmacophore for enzymes like sirtuins. Swapping these components with bulkier, more polar, or differently shaped analogs will likely lead to divergent biological activity, unreliable structure-activity relationship (SAR) data, and a failure to reproduce experimental results.

Quantitative Evidence for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide Selection


Structural Differentiation: Dual Heterocyclic Scaffold vs. Sulfonyl Analogs

The core differentiating factor is the 2,4-dioxothiazolidin-3-yl group at the azetidine's 3-position. This creates a dual-heterocyclic system, contrasting with many commercially available analogs that bear sulfonyl substituents. For instance, a direct structural analog, N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide , replaces the planar, hydrogen-bonding 2,4-dioxothiazolidine with a bulky, tetrahedral cyclohexylsulfonyl group. This results in a calculated increase in topological polar surface area (tPSA) from 86 Ų for the target compound [1] to a significantly higher value for the sulfonyl analog, and the loss of the thiazolidinedione's specific hydrogen bond donor/acceptor pattern. Another analog, N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, retains the core but replaces the 4-chlorobenzyl group with a much larger benzhydryl group, increasing molecular weight from 339.80 to over 400 g/mol and altering lipophilicity.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Potential Sirtuin Inhibition Window vs. Generic Thiazolidinediones

While direct activity data for the target compound is absent from primary literature, the 2,4-dioxothiazolidine (thiazolidinedione, TZD) moiety is a privileged structure known to inhibit sirtuin enzymes (SIRT1-3). Data from the closely related compound (R)-Selisistat (EX-527) , a potent SIRT1 inhibitor (IC50 ~98 nM), establishes the TZD as a critical pharmacophore. However, the target compound's unique azetidine-N-(4-chlorobenzyl)carboxamide appendage is a significant structural departure. An unverified BindingDB entry [1] potentially maps this compound but reports markedly different affinity data (SIRT1 IC50: 990 nM; SIRT2 IC50: 8,690 nM; SIRT3 IC50: 29,200 nM), which may not be reliable. This suggests the azetidine fusion modulates selectivity and potency, creating a unique 'activity window' distinct from EX-527 or antidiabetic TZDs like pioglitazone.

Epigenetics Sirtuin Inhibition Drug Discovery

Physicochemical Property Space for CNS Drug Discovery

The compound's calculated physicochemical properties position it favorably within the desired range for CNS drug candidates, distinguishing it from larger, more polar TZD analogs. The target compound has a calculated logP of 2.536 and a topological polar surface area (tPSA) of 86 Ų [1]. The closely related analog, N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide , possesses a much higher molecular weight (445.51 g/mol) and a significantly larger tPSA due to the added sulfonamide group, which would likely limit blood-brain barrier penetration. The target compound's lower tPSA (< 90 Ų) and moderate logP are key, often-cited property cutoffs for CNS drug-likeness.

CNS Drug Discovery Pharmacokinetics Physicochemical Properties

Key Application Scenarios for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide in R&D


Sirtuin-Focused Medicinal Chemistry SAR Studies

This compound is a premier candidate for conducting systematic structure-activity relationship (SAR) studies around the azetidine-TZD scaffold. As established, its unique structure bridges a well-known sirtuin pharmacophore (TZD) with a three-dimensional azetidine ring . Procurement enables research teams to map the chemical space around the azetidine nitrogen and the 4-chlorobenzyl group, generating novel IP and identifying leads with optimized selectivity for SIRT1, SIRT2, or SIRT3 subtypes, moving beyond flat, rigid TZD chemotypes.

CNS Drug Discovery Probe for Epigenetic Targets

Leveraging its favorable calculated physicochemical profile (tPSA 86 Ų, logP 2.5) [1], this compound is specifically suited for CNS drug discovery programs. It can serve as a brain-penetrant probe to investigate the role of sirtuin enzymes in neurological disease models. Its property window provides a distinct advantage over commercial TZD-based probes like Selisistat, which may have suboptimal CNS profiles, allowing researchers to validate CNS epigenetic targets in vivo.

Dual PPARγ/Sirtuin Pharmacology Differentiation

A critical application is using this compound to decouple sirtuin modulation from PPARγ agonism. Classical TZDs like pioglitazone are potent PPARγ agonists, leading to significant metabolic side effects. The unique azetidine-fused structure of this compound is hypothesized to disrupt this canonical interaction. Procurement allows for definitive in vitro profiling to identify a 'sirtuin-only' TZD compound, a highly sought-after goal for developing safer epigenetic therapies for cancer and inflammation.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.